molecular formula C9H8BrN3O B1377965 N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide CAS No. 1422700-77-3

N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide

Cat. No.: B1377965
CAS No.: 1422700-77-3
M. Wt: 254.08 g/mol
InChI Key: YLXJPHGAJWQXKN-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . It’s a dicyclic organic scaffold having an imidazole (containing two nitrogen atoms at adjoining sites) attached to a benzene ring . Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, nitriles, or aldehydes . There are also other methods like the cyclization of amido-nitriles .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the biological target. For example, some benzimidazole derivatives are known to inhibit tubulin polymerization in parasites, leading to their death .

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary widely depending on their specific structure. Some benzimidazole derivatives are used as drugs and are generally safe under prescribed conditions, but they may have side effects .

Future Directions

Given the wide range of biological activities exhibited by benzimidazole derivatives, there is significant interest in developing new derivatives with improved properties . The increase in antimicrobial resistance to existing drugs has necessitated the search for new molecules for the treatment of bacterial infections .

Properties

IUPAC Name

N-(7-bromo-3H-benzimidazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-5(14)13-6-2-7(10)9-8(3-6)11-4-12-9/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXJPHGAJWQXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C1)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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